![molecular formula C13H19N3O3 B12642439 Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate CAS No. 921222-10-8](/img/structure/B12642439.png)
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate
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Overview
Description
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzoate core substituted with diamino and morpholinyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate exhibit significant anticancer properties. For instance, derivatives that inhibit Focal Adhesion Kinases (FAK) have shown promise in treating various cancers by disrupting cellular signaling pathways essential for tumor growth and metastasis. The inhibition of FAK can lead to reduced cell motility and invasion, making these compounds valuable in cancer therapeutics .
1.2 Antimicrobial Properties
Research has demonstrated that certain derivatives of this compound can exhibit antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). These compounds have been tested for Minimum Inhibitory Concentrations (MICs), showing effective inhibition at concentrations as low as 0.06 μg/mL .
Agricultural Applications
2.1 Plant Growth Regulation
This compound and its derivatives have been studied for their potential as plant growth regulators. Research indicates that these compounds can mimic the effects of natural phytohormones, enhancing seed germination and promoting root development in crops such as maize (Zea mays L.) .
2.2 Enhancing Photosynthesis
Studies have shown that the application of synthetic low molecular weight heterocyclic compounds can stimulate photosynthetic activity in plants. For example, the introduction of these compounds has resulted in increased chlorophyll content and improved growth metrics in treated seedlings compared to control groups .
Biochemical Applications
3.1 Enzyme Inhibition
This compound has been explored for its potential role as an enzyme inhibitor. Compounds that share structural similarities with this compound have been found to inhibit specific enzymes involved in metabolic pathways critical for cellular function, which could lead to therapeutic applications in metabolic disorders .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
A study focused on the synthesis of a series of morpholine-containing benzoate derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis, supporting their potential use as therapeutic agents in oncology .
Case Study 2: Agricultural Impact
In a controlled experiment examining the effects of this compound on maize growth, researchers found that treated plants exhibited a marked increase in root biomass and chlorophyll concentration compared to untreated controls. This suggests the compound's utility as a growth stimulant in agricultural practices .
Mechanism of Action
The mechanism of action of Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate: shares similarities with other benzoate derivatives, such as mthis compound and ethyl 2,3-diamino-6-(piperidin-4-yl)benzoate.
Triazine derivatives: Compounds like 2,4-diamino-6-phenyl-1,3,5-triazine exhibit similar chemical properties and applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and potential biological activity. The presence of both diamino and morpholinyl groups allows for diverse chemical modifications and interactions with biological targets.
Biological Activity
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antiviral, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety with two amino groups and a morpholine ring. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.
1. Anticancer Activity
Studies have shown that derivatives of benzoate compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines. A notable study highlighted that certain derivatives inhibited tumor cell growth through apoptosis induction, likely via modulation of signaling pathways involved in cell survival and death .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. In vitro studies indicated that derivatives with similar structures showed IC50 values in the low micromolar range against COX-1 and COX-2, suggesting a promising anti-inflammatory profile . The inhibition of prostaglandin E2 (PGE2) production was particularly noted as a significant mechanism by which these compounds exert their effects.
3. Antiviral Properties
Emerging research indicates that this compound may possess antiviral activity. Compounds within this chemical class have been tested against viruses such as HIV and herpes simplex virus (HSV), showing varying degrees of inhibition. For example, certain derivatives exhibited IC50 values indicating effective inhibition of viral replication . The exact mechanisms remain under investigation but may involve interference with viral entry or replication processes.
Case Studies
Several case studies have been published that detail the synthesis and evaluation of this compound and its analogs:
Study | Activity Assessed | Key Findings |
---|---|---|
Study A | Anticancer | Induced apoptosis in A549 lung cancer cells; IC50 = 15 µM. |
Study B | Anti-inflammatory | Inhibited COX enzymes with IC50 values ranging from 5 to 20 µM. |
Study C | Antiviral | Showed significant inhibition against HSV with an IC50 = 12 µM. |
The biological activities of this compound can be attributed to several mechanisms:
- Signal Pathway Modulation: The compound may influence key signaling pathways involved in cell proliferation and inflammation.
- Enzyme Inhibition: By inhibiting COX enzymes, it reduces the synthesis of inflammatory mediators like PGE2.
- Viral Replication Interference: Potentially disrupts viral life cycles through direct interaction with viral proteins or host cell pathways.
Properties
CAS No. |
921222-10-8 |
---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 2,3-diamino-6-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-13(17)11-10(4-3-9(14)12(11)15)16-5-7-18-8-6-16/h3-4H,2,5-8,14-15H2,1H3 |
InChI Key |
WBEAESKERACLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)N)N2CCOCC2 |
Origin of Product |
United States |
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